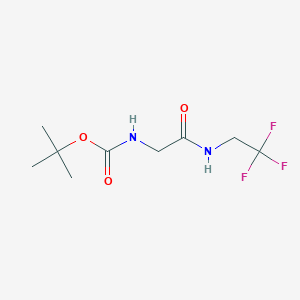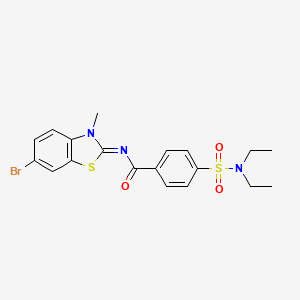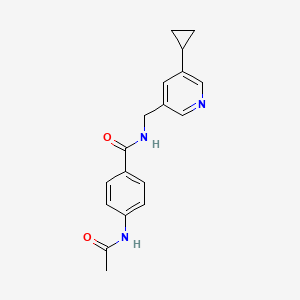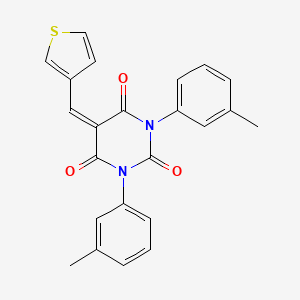![molecular formula C18H17BrN2O3S B2982803 N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-31-2](/img/structure/B2982803.png)
N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It has a quinoline core, which is a type of heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with various groups including a sulfonamide, a bromo-methylphenyl group, and a tetrahydro-1H-pyrrolo group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the construction of the quinoline core, followed by various functionalization reactions . The exact synthetic route would depend on the available starting materials and the specific requirements of the synthesis, such as the desired yield, cost, and environmental impact .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the quinoline core suggests that the compound would be planar or nearly planar in this region. The other substituents could add three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromine atom on the phenyl ring could be reactive in certain conditions, potentially undergoing nucleophilic aromatic substitution reactions . The sulfonamide group could also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents . The bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .Aplicaciones Científicas De Investigación
Chemical Reactivity : The sulfonamide group, integral to the compound , is known for its versatile reactivity. Sulfonamides have been employed in the synthesis of diverse pharmacologically active hybrids, combining with various organic compounds to produce a wide array of biologically active molecules. This suggests potential applications in creating novel therapeutic agents or research tools (Ghomashi et al., 2022).
Biological Interactions and Applications
Caspase-3 Inhibitory Activity : The synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has shown potent inhibitory activity against caspase-3, a crucial enzyme in apoptosis. This indicates potential therapeutic applications in diseases where apoptosis regulation is a factor, such as cancer and neurodegenerative disorders (Kravchenko et al., 2005).
Photophysical Properties : Quinoline derivatives synthesized from eugenol have been studied for their fluorescence and quantum chemical properties, revealing pH-dependent fluorescence. This suggests potential applications in biological imaging or as sensors for pH and other biochemical parameters in research and diagnostic applications (Le et al., 2020).
Antibacterial Activities : Quinoline derivatives, including those with a sulfonamide group, have been synthesized and evaluated for their antibacterial properties. This highlights the potential use of N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide in developing new antimicrobial agents, given the growing need for new antibiotics due to resistance issues (Ishikawa et al., 1990).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with certain biological targets in the body. The quinoline core is present in many biologically active compounds, suggesting that this compound could also have biological activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-8-14(3-4-16(11)19)20-25(23,24)15-9-12-2-5-17(22)21-7-6-13(10-15)18(12)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZEPXJOSSYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)
![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)
![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)
![(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982730.png)


![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2982742.png)